

CPTH6 Hydrobromide: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: CPTH6 hydrobromide

Cat. No.: B13339571

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Introduction

CPTH6 hydrobromide (3-methyl-cyclopentanone, 2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone, monohydrobromide) is a potent and specific inhibitor of the histone acetyltransferases (HATs) Gcn5 (General control non-derepressible 5) and pCAF (p300/CBP-associated factor).^{[1][2]} By inhibiting these key epigenetic modulators, **CPTH6 hydrobromide** induces histone hypoacetylation, leading to cell cycle arrest and apoptosis in various cancer cell lines.^{[1][2]} It has also been shown to impair autophagy, a cellular degradation process, by blocking the maturation of autophagosomes.^[3] This technical guide provides an in-depth overview of the stability and recommended storage conditions for **CPTH6 hydrobromide**, compiled from available data and literature on structurally similar compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **CPTH6 hydrobromide** is presented in Table 1.

Table 1: Chemical and Physical Properties of **CPTH6 Hydrobromide**

Property	Value
Molecular Formula	C ₁₅ H ₁₆ ClN ₃ S · HBr
Molecular Weight	386.7 g/mol
Appearance	Crystalline solid
Purity	≥98%
UV/Vis. λ _{max}	250, 278 nm
Solubility	- DMSO: ~25 mg/mL- DMF: ~25 mg/mL- Ethanol: ~0.5 mg/mL- DMSO:PBS (pH 7.2) (1:2): ~0.3 mg/mL

Stability and Storage Conditions

Proper storage and handling are critical to maintain the integrity and activity of **CPTH6 hydrobromide**. The following sections detail the recommended storage conditions and available stability data.

Recommended Storage

CPTH6 hydrobromide should be stored under the following conditions:

- Solid Form: The crystalline solid is stable for at least four years when stored at -20°C.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.
- In Solution: Stock solutions of **CPTH6 hydrobromide** can be prepared in organic solvents such as DMSO or DMF. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4] If storage of solutions is necessary, it is advisable to aliquot and freeze them at -80°C to minimize degradation.

Table 2: Recommended Storage Conditions for **CPTH6 Hydrobromide**

Form	Storage Temperature	Duration	Notes
Crystalline Solid	-20°C	≥ 4 years	Protect from light and moisture.
Organic Solvent (e.g., DMSO, DMF)	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution	-80°C (short-term)	Not recommended for more than one day	Prepare fresh for each use.

Potential Degradation Pathways

While specific forced degradation studies for **CPTH6 hydrobromide** are not publicly available, insights into its potential degradation pathways can be inferred from studies on structurally similar thiazolyldiazine derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#) The diazine and thiazole moieties are susceptible to degradation under certain stress conditions.

- Hydrolysis: The diazine bond may be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This would lead to the cleavage of the molecule into its constituent aldehyde/ketone and diazine fragments.
- Oxidation: The thiazole ring and the diazine group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.
- Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability testing as per ICH Q1B guidelines is recommended to assess the light sensitivity of new drug substances.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed experimental protocols for assessing the stability of **CPTH6 hydrobromide** are not available in the published literature. However, a stability-indicating analytical method can be developed and validated based on methodologies used for similar compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Proposed Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable technique for developing a stability-indicating assay for **CPTH6 hydrobromide**. The following is a proposed starting point for method development, based on a method for a similar thiazolylhydrazone derivative.[4]

Table 3: Proposed HPLC Method Parameters for Stability Testing

Parameter	Proposed Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile and Water (Gradient or Isocratic)
Flow Rate	1.0 mL/min
Detection Wavelength	278 nm (based on λ _{max})
Injection Volume	10 µL
Column Temperature	Ambient or controlled (e.g., 25°C)

Forced Degradation Study Protocol

To establish the degradation profile and validate the stability-indicating nature of the analytical method, forced degradation studies should be performed. The following conditions are recommended based on ICH guidelines:

- Acid Hydrolysis: 1 M HCl at 60°C for 24-48 hours.
- Base Hydrolysis: 1 M NaOH at 60°C for 24-48 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
- Thermal Degradation: Dry heat at 80°C for 48 hours.
- Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

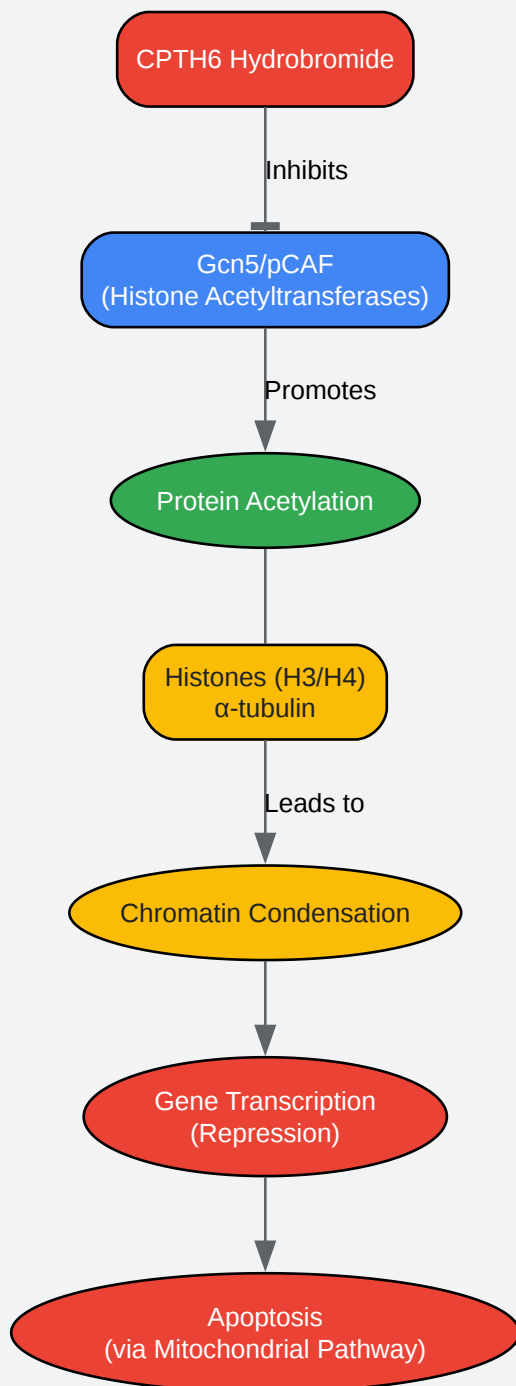
Samples should be analyzed at appropriate time points to track the formation of degradation products and the loss of the parent compound.

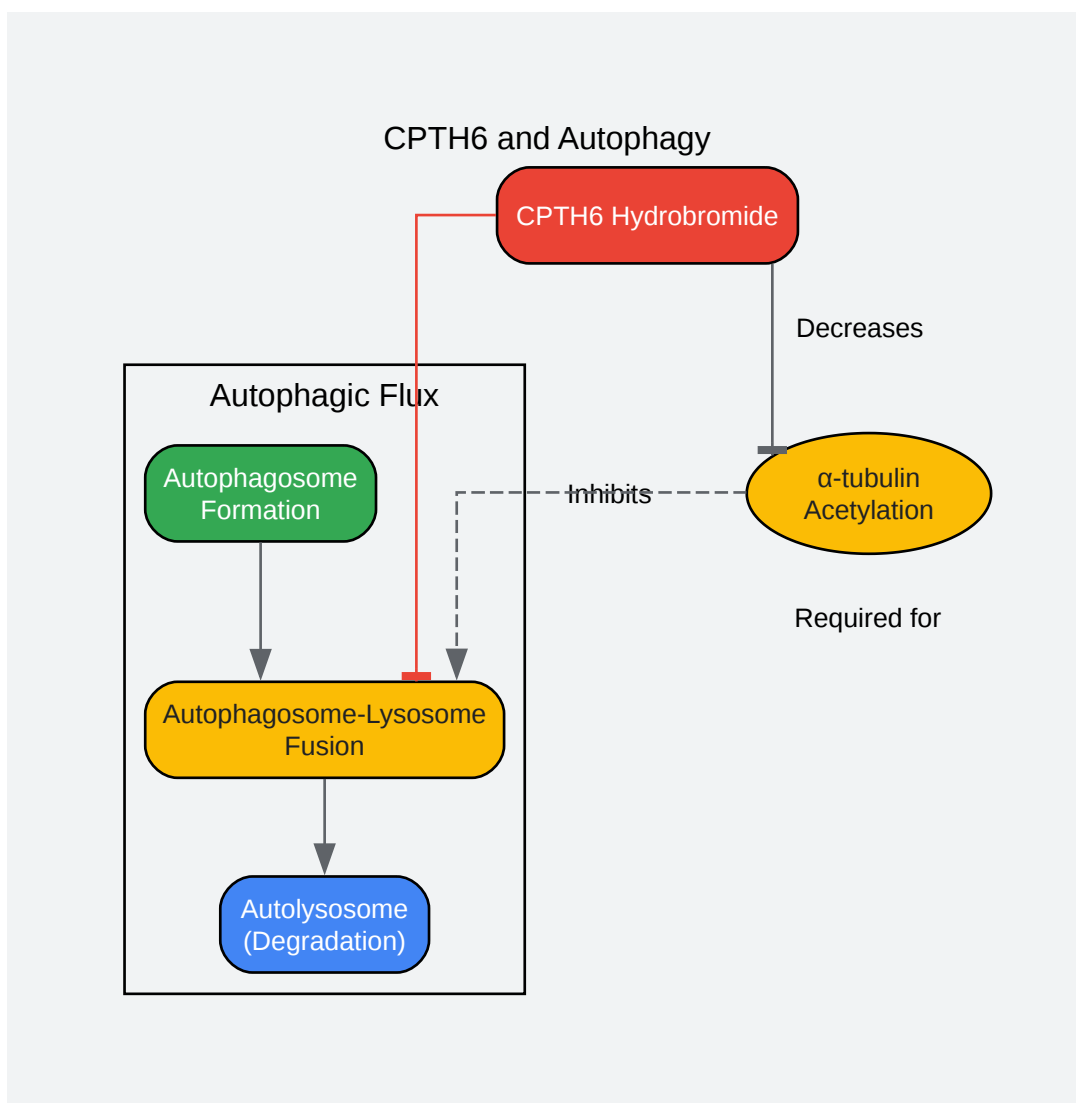
Signaling Pathways and Experimental Workflows

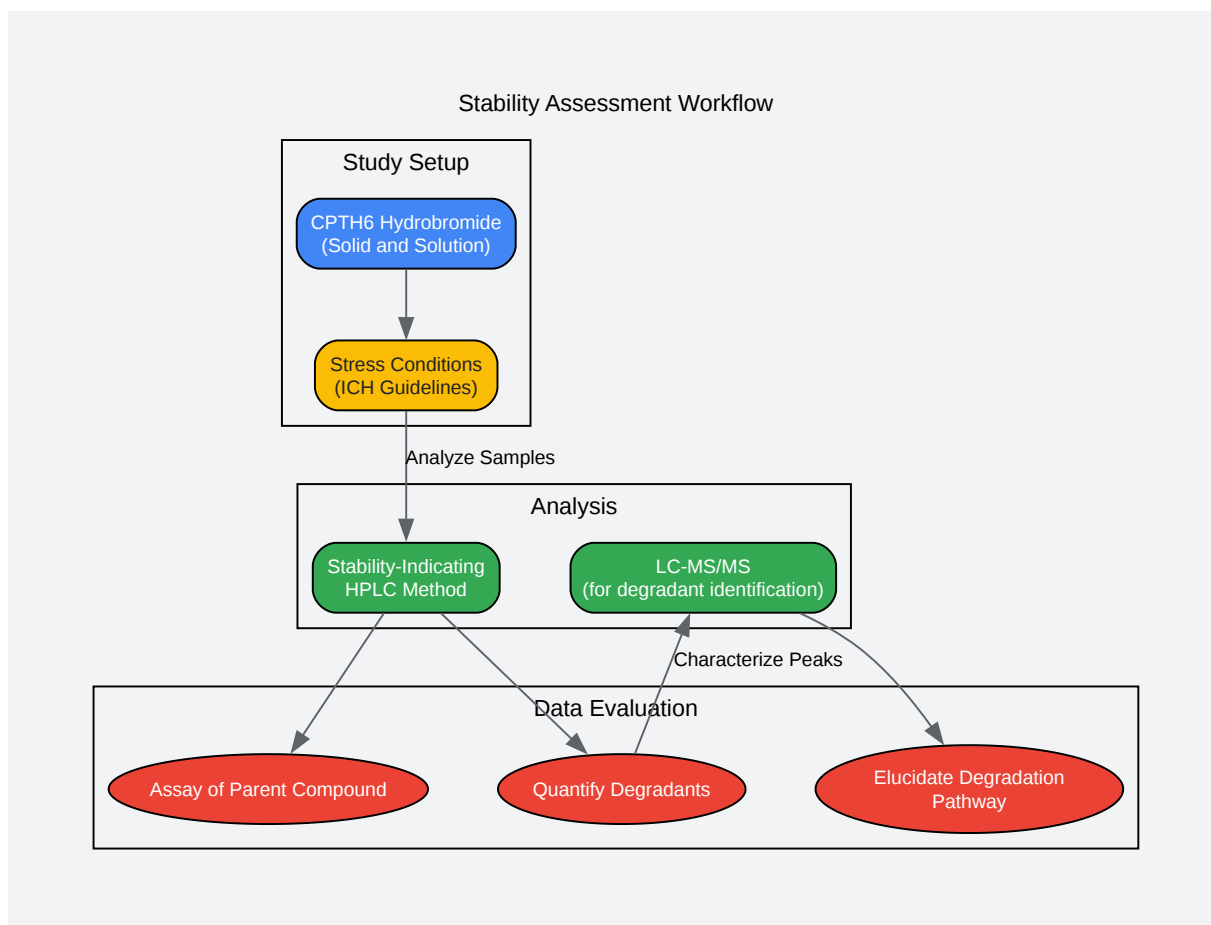
CPTH6 Mechanism of Action: Inhibition of Gcn5/pCAF

CPTH6 selectively inhibits the histone acetyltransferase activity of Gcn5 and pCAF.^{[1][9]} This leads to a decrease in the acetylation of histones (H3 and H4) and other proteins like α -tubulin.^{[1][2]} Hypoacetylation of histones results in a more condensed chromatin structure, leading to the repression of gene transcription. This ultimately contributes to the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c.^{[1][2]}

CPTH6 Mechanism of Action







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- To cite this document: BenchChem. [CPTH6 Hydrobromide: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13339571#cpth6-hydrobromide-stability-and-storage-conditions]

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